(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
Description
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Properties
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-10-4-6-13(22-2)12(8-10)16(20)17-15(19)11-7-9(18)3-5-14(11)23-17/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVDHMXPJYCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of amino and chloro groups.
Scientific Research Applications
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of amino, chloro, and methoxy groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
